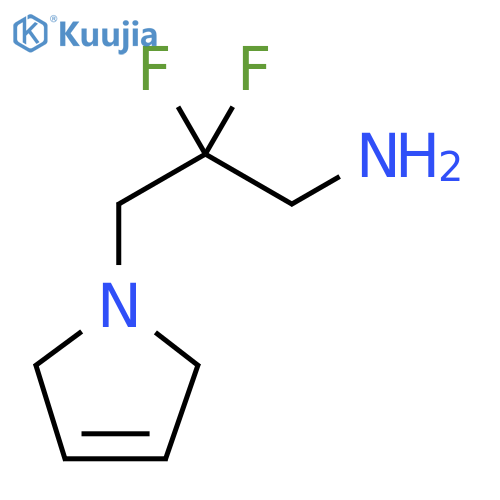

Cas no 1600983-42-3 (1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro-)

1600983-42-3 structure

商品名:1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro-

CAS番号:1600983-42-3

MF:C7H12F2N2

メガワット:162.180388450623

CID:5291531

1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro-

-

- インチ: 1S/C7H12F2N2/c8-7(9,5-10)6-11-3-1-2-4-11/h1-2H,3-6,10H2

- InChIKey: BNIGMADGCREDLW-UHFFFAOYSA-N

- ほほえんだ: C(N1CC=CC1)C(F)(F)CN

1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-789928-10.0g |

3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |

1600983-42-3 | 95% | 10.0g |

$5159.0 | 2024-05-22 | |

| Enamine | EN300-789928-2.5g |

3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |

1600983-42-3 | 95% | 2.5g |

$2351.0 | 2024-05-22 | |

| Enamine | EN300-789928-0.05g |

3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |

1600983-42-3 | 95% | 0.05g |

$1008.0 | 2024-05-22 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01090834-1g |

3-(2,5-Dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |

1600983-42-3 | 95% | 1g |

¥8918.0 | 2023-04-10 | |

| Enamine | EN300-789928-0.1g |

3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |

1600983-42-3 | 95% | 0.1g |

$1056.0 | 2024-05-22 | |

| Enamine | EN300-789928-1.0g |

3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |

1600983-42-3 | 95% | 1.0g |

$1200.0 | 2024-05-22 | |

| Enamine | EN300-789928-0.25g |

3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |

1600983-42-3 | 95% | 0.25g |

$1104.0 | 2024-05-22 | |

| Enamine | EN300-789928-5.0g |

3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |

1600983-42-3 | 95% | 5.0g |

$3479.0 | 2024-05-22 | |

| Enamine | EN300-789928-0.5g |

3-(2,5-dihydro-1H-pyrrol-1-yl)-2,2-difluoropropan-1-amine |

1600983-42-3 | 95% | 0.5g |

$1152.0 | 2024-05-22 |

1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro- 関連文献

-

Ben Bardsley,Marco S. Smith,Bob H. Gibbon Org. Biomol. Chem., 2010,8, 1876-1880

-

Tiddo J. Mooibroek,Martin Lutz,Anthony L. Spek,Elisabeth Bouwman Dalton Trans., 2010,39, 11027-11034

-

Muhammad Tahir,Chuanbao Cao,Faheem K. Butt,Faryal Idrees,Nasir Mahmood,Zulfiqar Ali,Imran Aslam,M. Tanveer,Muhammad Rizwan,Tariq Mahmood J. Mater. Chem. A, 2013,1, 13949-13955

-

Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219

1600983-42-3 (1H-Pyrrole-1-propanamine, β,β-difluoro-2,5-dihydro-) 関連製品

- 1806300-01-5(1-(2-Ethoxybenzo[d]oxazol-4-yl)ethanone)

- 1805579-86-5(3-Bromo-4-bromomethyl-2-cyanophenylacetic acid)

- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)

- 2138241-73-1(2H-Pyrazolo[4,3-c]pyridine, 3-(6-fluoro-3-pyridinyl)-4,5,6,7-tetrahydro-)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 1207049-52-2(2-fluoro-N-(2-{(thiophen-2-yl)carbamoylamino}phenyl)benzamide)

- 1250795-35-7(1-2-(dimethylamino)ethyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 1806454-48-7(Ethyl 2-(3-bromo-2-oxopropyl)-4-methylphenylacetate)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量